N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3

Fluorescence Microscopy Bioconjugation PROTAC Synthesis

The target compound, (2Z)-2-[(E)-3-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]prop-2-enylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride (CAS 2107273-62-9), is a trimethine cyanine (Cy3) fluorophore engineered with two asymmetric tetraethylene glycol (PEG4) chains. One chain is terminated with a methoxy group (-OCH3) and the other with a propargyl group (-O-CH2-C≡CH).

Molecular Formula C45H65ClN2O10
Molecular Weight 829.5 g/mol
Cat. No. B12290159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3
Molecular FormulaC45H65ClN2O10
Molecular Weight829.5 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=CC(=C2)OCCOCCOCCOCCOC)[N+](=C1C=CC=C3C(C4=C(N3C)C=CC(=C4)OCCOCCOCCOCCOCC#C)(C)C)C)C.[Cl-]
InChIInChI=1S/C45H65N2O10.ClH/c1-9-17-49-20-21-51-24-25-53-27-29-55-31-33-57-37-14-16-41-39(35-37)45(4,5)43(47(41)7)12-10-11-42-44(2,3)38-34-36(13-15-40(38)46(42)6)56-32-30-54-28-26-52-23-22-50-19-18-48-8;/h1,10-16,34-35H,17-33H2,2-8H3;1H/q+1;/p-1
InChIKeyQGHYDHVFAUHMTA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3: An Asymmetric, Dual-PEGylated Cyanine Dye for Click Chemistry and High-Sensitivity Imaging


The target compound, (2Z)-2-[(E)-3-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]prop-2-enylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride (CAS 2107273-62-9), is a trimethine cyanine (Cy3) fluorophore engineered with two asymmetric tetraethylene glycol (PEG4) chains. One chain is terminated with a methoxy group (-OCH3) and the other with a propargyl group (-O-CH2-C≡CH). This design imparts high aqueous solubility and provides a terminal alkyne handle for bioorthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry . The dye exhibits characteristic Cy3 excitation/emission maxima at 555/570 nm and is offered as a reagent-grade powder for use in biomolecular labeling, imaging, and as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) .

Why Generic Cy3 or Simple PEG-Cy3 Substitutes Cannot Match the Performance of Asymmetric m-PEG4 and Propargyl-PEG4 Cyanine Derivatives


Substituting this specific, asymmetric dual-PEGylated cyanine with a generic Cy3 dye or even a simpler mono-PEGylated analog introduces critical liabilities. The core Cy3 fluorophore alone is sparingly water-soluble (<1 mg/mL), leading to aggregation, nonspecific binding, and reduced signal-to-noise in biological assays . A single PEG chain improves solubility but lacks the orthogonal reactive group required for site-specific bioconjugation, forcing reliance on less efficient, non-bioorthogonal chemistries. In contrast, the dual, asymmetric PEG4 design of this compound synergistically maximizes water solubility while providing a single, high-purity propargyl handle. This enables precise, stoichiometric copper-catalyzed click chemistry with azide-functionalized biomolecules, ensuring a homogeneous product with predictable stoichiometry and preserved function, a capability that non-functionalized or homobifunctional PEG-Cy3 dyes cannot provide .

Quantitative Differentiation of N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3 from Closest Analogs


Aqueous Solubility: Dual PEG4 Chains Enhance Solubility to Enable Stock Solution Preparation in Water

The presence of two hydrophilic PEG4 chains renders the compound freely soluble in water, in contrast to non-PEGylated Cy3 dyes which have a solubility of <1 mg/mL in aqueous buffers . This enhanced solubility facilitates the preparation of concentrated aqueous stock solutions without the need for organic co-solvents like DMSO or DMF, which can be detrimental to biological samples . The Aladdin-E datasheet for the target compound explicitly lists solubility in water, DMSO, DMF, and DCM .

Fluorescence Microscopy Bioconjugation PROTAC Synthesis

Bioorthogonal Reactivity: Terminal Alkyne Enables Site-Specific CuAAC Click Chemistry for Precise Bioconjugation

The propargyl-terminated PEG4 chain provides a terminal alkyne group, a specific handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry . This is a defining feature absent in symmetric Cy3 dyes or those with only methoxy-PEG chains. While other Cy3 dyes with azide groups (e.g., N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy3) can also participate in click reactions, the propargyl group offers an orthogonal handle, allowing for sequential or selective conjugation strategies when paired with azide-functionalized partners . The compound is specifically marketed as a PROTAC linker due to this clickable functionality, enabling the covalent linkage of a target protein ligand and an E3 ligase ligand .

Click Chemistry Bioconjugation PROTAC Linker

Enzymatic Inhibition Profile: Demonstrates Potent, Dual Inhibition of Human 17β-HSD1 and 17β-HSD2

In vitro enzyme inhibition assays reveal that this compound potently inhibits human 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) with an IC50 of 1.20 nM, and also inhibits 17β-HSD2 with an IC50 of 1.20 nM [1]. This dual inhibition profile at low nanomolar concentrations is a specific, quantifiable biological activity not typically associated with or reported for other PEGylated Cy3 dyes, which are generally considered biologically inert fluorescent tags. The data suggests a potential for off-target pharmacological effects in cellular assays or a basis for developing targeted conjugates [1].

Drug Discovery Steroid Biochemistry Endocrinology

Spectroscopic Properties: Cy3 Core Provides High Brightness and Photostability with a Quantum Yield of 0.15

The compound maintains the core spectroscopic advantages of the Cy3 fluorophore, characterized by an excitation maximum at 555 nm and an emission maximum at 570 nm . The quantum yield (Φ) of Cy3 in phosphate-buffered saline (PBS) is a well-established 0.15 . While this quantum yield is lower than some far-red dyes (e.g., Cy5 at Φ=0.27), Cy3's high molar extinction coefficient (ε=150,000 M⁻¹cm⁻¹) and excellent photostability make it a workhorse for high-sensitivity detection across multiple platforms [1]. The PEG chains do not interfere with these optical properties, ensuring consistent performance .

Fluorescence Spectroscopy Cellular Imaging Flow Cytometry

Optimal Research and Industrial Applications for Asymmetric m-PEG4 and Propargyl-PEG4 Cy3 Derivatives


Construction of Homogeneous Fluorescent PROTACs

The terminal alkyne group allows for precise, stoichiometric conjugation to an azide-functionalized E3 ligase ligand (e.g., a VHL or CRBN ligand) via CuAAC click chemistry. The resulting Cy3-labeled intermediate can then be conjugated to a target protein ligand, enabling the synthesis of a fluorescent PROTAC for tracking cellular uptake, target engagement, and ternary complex formation by microscopy or flow cytometry .

Site-Specific Labeling of Azide-Modified Biomolecules for High-Sensitivity Imaging

Researchers can use this dye to label azide-containing proteins, antibodies, or nucleic acids. The high water solubility (Section 3, Item 1) ensures that labeling can be performed in purely aqueous buffers, preserving the native conformation and activity of sensitive biomolecules. The strong Cy3 signal (Section 3, Item 4) allows for sensitive detection in standard fluorescence microscopes, plate readers, and flow cytometers .

In Vitro Assay Development for 17β-HSD Inhibition Studies

The compound's potent and dual inhibition of 17β-HSD1 and 17β-HSD2 (Section 3, Item 3) makes it a valuable tool compound for studying steroid hormone metabolism. It can be used as a positive control inhibitor in enzymatic assays or as a starting point for developing targeted conjugates aimed at modulating local estradiol concentrations in hormone-dependent disease models .

Development of Multimodal and Multicolor Imaging Probes

The orthogonal alkyne handle (Section 3, Item 2) allows for sequential click reactions, enabling the construction of complex, multimodal probes. For instance, the Cy3 dye can be clicked to a targeting vector bearing an azide, while the methoxy-PEG chain remains available for further modification or simply serves to enhance overall conjugate solubility and reduce aggregation, a key advantage over less functionalized Cy3 dyes .

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